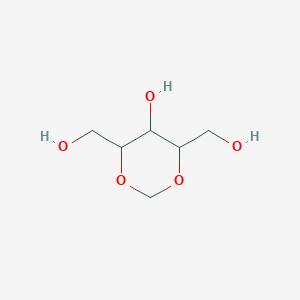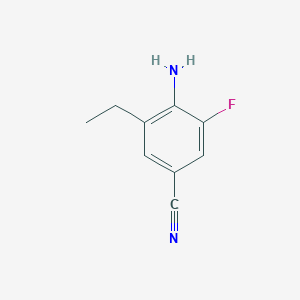
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a dichlorophenyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2,4-dichlorophenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Acetone or other suitable organic solvents
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of dichlorophenyl ketones or carboxylic acids.
Reduction: Formation of dichlorophenyl alcohols or alkanes.
Substitution: Formation of various halogenated derivatives.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets, leading to the disruption of cellular processes. The compound may inhibit enzyme activity or interfere with cell membrane integrity, resulting in antimicrobial effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar dichlorophenyl structure but different functional groups.
2,4-Dichlorobenzyl alcohol: An antiseptic compound with a similar dichlorophenyl group but different chemical properties.
Uniqueness
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical reactivity and potential applications. Its combination of dichlorophenyl and dioxane moieties makes it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
5436-85-1 |
|---|---|
Formule moléculaire |
C12H14Cl2O2 |
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H14Cl2O2/c1-12(2)6-15-11(16-7-12)9-4-3-8(13)5-10(9)14/h3-5,11H,6-7H2,1-2H3 |
Clé InChI |
WUXKVKLALVHUJI-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)C2=C(C=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)


![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)

![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)

